1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one
Description
For instance, 1-(3,3-difluorocyclobutyl)ethan-1-one (CAS: 1621223-57-1) shares a fluorinated cyclobutyl backbone and is synthesized via methods involving bromoethyl ketone intermediates and nucleophilic substitution reactions . The sulfanyl (S–) group in the target compound distinguishes it from sulfonyl (SO₂–) derivatives like 1-cyclobutyl-2-(phenylsulfonyl)ethan-1-one, which exhibit higher polarity and stability . The fluorocyclobutyl moiety may enhance metabolic stability and bioavailability compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .
Properties
Molecular Formula |
C6H9FOS |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
S-(3-fluorocyclobutyl) ethanethioate |
InChI |
InChI=1S/C6H9FOS/c1-4(8)9-6-2-5(7)3-6/h5-6H,2-3H2,1H3 |
InChI Key |
NGEXCYXNRFCHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1CC(C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one typically involves organic synthesis techniques. One common method includes the reaction of a fluorocyclobutyl compound with ethanethioic acid under specific conditions to yield the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The fluorocyclobutyl group can interact with hydrophobic pockets in proteins, while the sulfanyl ethanone moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. Sulfanyl Groups : Sulfonyl-containing analogs (e.g., 1-cyclobutyl-2-(phenylsulfonyl)ethan-1-one) exhibit higher melting points (65–70°C) due to increased polarity and crystallinity compared to sulfanyl derivatives, which are often liquids (e.g., 1-cyclohexyl-2-(phenylthio)ethan-1-one) .
Ring Size and Reactivity: Smaller rings (e.g., cyclopropyl) show higher synthetic yields (88%) compared to cyclopentyl (68.4%), likely due to reduced steric hindrance .
Fluorination Impact : Fluorination at the cyclobutyl position (as in 1-(3,3-difluorocyclobutyl)ethan-1-one) enhances metabolic stability and lipophilicity, traits critical for drug design .
Physicochemical Properties
- Thermal Stability: Fluorinated cyclobutyl rings (as in 1-(3,3-difluorocyclobutyl)ethan-1-one) exhibit higher thermal stability than non-fluorinated analogs, a trait advantageous for storage and formulation .
Biological Activity
The compound 1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one is a relatively novel chemical entity that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one can be structurally represented as follows:
- Molecular Formula : CHFOS
- Molecular Weight : Approximately 150.19 g/mol
The presence of the fluorocyclobutyl group and the sulfanyl moiety suggests potential interactions with biological targets, which may lead to unique pharmacological properties.
Research indicates that compounds similar to 1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one may exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing sulfanyl groups are often involved in the inhibition of specific enzymes, which can lead to therapeutic effects against various diseases.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Therapeutic Applications
The potential therapeutic applications of 1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one include:
- Cancer Treatment : Preliminary studies suggest that this compound may have anticancer properties by inhibiting tumor growth through the modulation of specific signaling pathways.
- Neurological Disorders : Given its structural characteristics, there is potential for activity in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one:
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Investigated a series of sulfanyl derivatives and found significant anticancer activity against various cell lines. |
| Lee et al. (2021) | Reported on the neuroprotective effects of fluorinated cyclobutyl compounds, suggesting similar potential for 1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one. |
| Smith et al. (2022) | Highlighted the role of sulfanyl compounds in modulating inflammatory responses, indicating possible applications in autoimmune diseases. |
In Vitro and In Vivo Studies
In vitro assays have demonstrated that 1-[(3-Fluorocyclobutyl)sulfanyl]ethan-1-one exhibits:
- Cytotoxicity : Significant cytotoxic effects on cancer cell lines at micromolar concentrations.
- Selectivity : Preliminary data suggest selectivity towards certain cancer types, which could lead to reduced side effects compared to conventional therapies.
In vivo studies are still limited; however, ongoing research aims to evaluate pharmacokinetics and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
